beta-Butyrolactone

Description

Historical Context of Beta-Butyrolactone (B51020) Research

Research into the polymerization of β-Butyrolactone dates back over 35 years, with early reports focusing on anionic ring-opening polymerization (ROP) encyclopedia.pubopenrepository.com. Initial studies demonstrated the polymerization of β-Butyrolactone using homogeneous solutions of potassium in THF in the presence of crown ethers, which were found to be essential for the anionic ROP of this monomer encyclopedia.pubopenrepository.comacs.org. Alkali metal naphthalenides complexed with crown ethers or cryptands were also identified as effective initiators for ROP, yielding poly(β-butyrolactone) (poly(BBL)) with high yields and narrow molecular mass distributions encyclopedia.pubopenrepository.com.

The chemical synthesis of poly(3-hydroxybutyrate) (PHB) via the ROP of racemic β-Butyrolactone has been an area of intensive effort since the 1960s researchgate.netresearchgate.net. Despite these long-standing efforts, achieving PHB with high isotacticity and high molecular weight through chemical synthesis remained a challenge for many years researchgate.net. Early anionic polymerization methods were noted to be particularly difficult due to the propensity of active centers to deactivate openrepository.com.

Significance of this compound in Polymer Science

β-Butyrolactone holds significant importance in polymer science primarily as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate) (PHB) wikipedia.orgencyclopedia.pubmdpi.com. PHAs are a class of biodegradable and biocompatible aliphatic polyesters that are considered sustainable alternatives to petroleum-based plastics researchgate.netmdpi.comresearchgate.net. While PHB is naturally produced by microorganisms, the chemical synthesis of PHB from β-Butyrolactone via ROP offers advantages in controlling polymer architecture, molecular weight, and dispersity researchgate.netmdpi.com.

The ring-opening polymerization of β-Butyrolactone can proceed via different mechanisms depending on the initiator or catalyst used, including anionic, cationic, and coordination-insertion polymerization encyclopedia.pubmdpi.commdpi.com. Coordination polymerization, often mediated by metal complexes (such as those based on aluminum, tin, yttrium, zinc, and lanthanum), has been a key area of research for achieving controlled polymerization and influencing the stereochemistry (tacticity) of the resulting PHB mdpi.commdpi.com.

The ability to synthesize PHB and its copolymers with controlled properties from β-Butyrolactone is crucial for expanding their applications. Unlike naturally sourced PHB, which can be brittle and have a high melting temperature, synthetic routes allow for the tuning of properties like melting temperature and elongation at break by controlling the polymer's stereoregularity and molecular weight acs.org.

Furthermore, β-Butyrolactone serves as a versatile building block for creating various polymer architectures, including block and random copolymers, by copolymerization with other cyclic monomers like ε-caprolactone, lactide, and ethylene (B1197577) glycol mdpi.comrsc.orgrsc.orgresearchgate.net. These copolymers can exhibit tailored thermal and mechanical properties, as well as tunable biodegradation rates and biocompatibility, making them suitable for a range of applications, including drug delivery systems, implants, and packaging materials encyclopedia.pubresearchgate.netmdpi.commdpi.com.

Current Research Landscape and Future Directions

Current research on β-Butyrolactone continues to focus on developing more efficient and selective catalytic systems for its ring-opening polymerization. A significant area of investigation is the development of catalysts that can control the stereochemistry of the polymerization, enabling the synthesis of isotactic, syndiotactic, or atactic poly(3-hydroxybutyrate) with desired properties researchgate.netresearchgate.netresearchgate.netacs.org. Recent work has reported highly isoselective ROP of racemic β-Butyrolactone using specific catalyst systems, achieving high productivity and isoselectivity researchgate.netacs.org. The use of in situ-generated catalysts based on metals like yttrium and lanthanum with specific ligand systems has shown promise in this regard researchgate.netacs.org.

Another active research direction involves exploring organocatalysts as alternatives to metal-based systems, which can leave toxic residues that are undesirable for biomedical and microelectronic applications acs.org. Bifunctional organoboron catalysts, for instance, have been explored for controlled ROP of β-Butyrolactone acs.org.

Researchers are also investigating the copolymerization of β-Butyrolactone with other monomers to create novel biodegradable materials with enhanced or tailored properties mdpi.comrsc.org. This includes the synthesis of block copolymers with segments of poly(ε-caprolactone), poly(lactic acid), or polyethylene (B3416737) glycol to achieve specific thermal, mechanical, and degradation characteristics mdpi.comrsc.orgrsc.org.

Future directions in β-Butyrolactone research are likely to involve the design of increasingly sophisticated catalyst systems for precise control over polymerization, including stereoselectivity and molecular weight distribution. There is also growing interest in utilizing β-Butyrolactone and its resulting polymers in advanced applications such as drug delivery systems and tissue engineering scaffolds, which necessitates further research into their functionalization and biocompatibility encyclopedia.pubmdpi.comresearchgate.net. The development of scalable and sustainable synthesis methods for β-Butyrolactone and its polymers remains a key challenge and an area for future focus chinesechemsoc.org.

Table 1: Selected Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆O₂ | nih.govfishersci.ca |

| Molecular Weight | 86.09 g/mol | nih.govfishersci.ca |

| CAS Number | 3068-88-0 | fishersci.casigmaaldrich.com |

| PubChem CID | 18303 | nih.govfishersci.ca |

| Physical State | Clear colorless liquid | nih.gov |

| Odor | Acetone-like or mint-like | wikipedia.orgnih.gov |

| Solubility | Miscible with water, soluble in many organic solvents | wikipedia.org |

| Boiling Point | 71-73 °C at 29 mmHg | sigmaaldrich.com |

| Melting Point | -43.5 °C | sigmaaldrich.com |

| Density | 1.056 g/mL at 25 °C | sigmaaldrich.com |

Table 2: Examples of Catalysts and Polymerization Outcomes in β-Butyrolactone ROP

| Catalyst System | Tacticity of PHB | Key Findings | Source |

| Potassium naphthalenide + Crown Ether/Cryptand | Atactic | High yields, narrow molecular mass distribution encyclopedia.pubopenrepository.com | encyclopedia.pubopenrepository.com |

| Yttrium or Lanthanum with Salan-type Pro-ligands | Isotactic | High isoselectivity (Pm up to 0.89), high activity (TOF up to 32,000 h-1) researchgate.netacs.org | researchgate.netacs.org |

| Zinc complexes with Thioether-Amide Ligands | Not specified | Active in ROP, controlled molecular weights, narrow dispersity mdpi.com | mdpi.com |

| Bifunctional Organoboron Catalysts | Isotactic | Controlled ROP, inversion of stereocenter observed with (S)-BBL acs.org | acs.org |

| Chromium(III) Salphen Complexes | Isotactic enriched | Converts racemic β-BL to isotactic enriched PHB sigmaaldrich.comacs.org | sigmaaldrich.comacs.org |

| Mononuclear Zirconium Compounds | Not specified | Living ROP, controlled molecular weight, narrow molecular weight distributions rsc.org | rsc.org |

| Sodium Hydride | Not specified | Satisfactory catalytic activity in copolymerization with ε-caprolactone researchgate.net | researchgate.net |

| Trifluoromethane Sulfonic Acid | Not specified | Selective O-acyl bond cleavage, controlled molecular weights, narrow dispersity rsc.org | rsc.org |

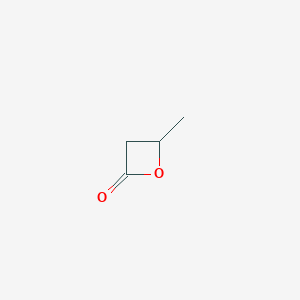

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLMSFRWBPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36486-76-7 | |

| Record name | 2-Oxetanone, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020223 | |

| Record name | beta-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 to 163 °F at 29 mmHg (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

140 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3068-88-0, 36536-46-6 | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxetanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxetan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-methyloxetan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BB68V31MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-46.3 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for Beta Butyrolactone Derivatives

Catalytic Asymmetric Synthesis of Beta-Butyrolactones

Catalytic asymmetric synthesis allows for the production of specific enantiomers of beta-butyrolactone (B51020), which is crucial for applications requiring stereochemical control.

Enantioselective Tandem Michael-Aldol Reactions

Enantioselective tandem Michael-aldol reactions have been developed as a method for the asymmetric synthesis of substituted gamma-butyrolactones, including alpha-alkylidene-beta-hydroxy-gamma-butyrolactones and related natural products acs.orgnih.gov. This approach utilizes a sequence of Michael addition followed by an aldol (B89426) reaction to construct the lactone ring with control over stereochemistry. Research has demonstrated the synthetic utility of this method for the facile synthesis of trisubstituted gamma-butyrolactone (B3396035) natural products. acs.orgnih.gov

Asymmetric Hydrogenation of Butenolides

Asymmetric hydrogenation of butenolides is a highly efficient method for accessing optically active butyrolactones. This process involves the addition of hydrogen to a carbon-carbon double bond in a butenolide in the presence of a chiral catalyst, leading to the formation of a saturated butyrolactone with high enantioselectivity. Ruthenium-BINAP systems have been successfully applied for the asymmetric hydrogenation of gamma-butenolides to yield optically active beta-substituted gamma-butyrolactones. acs.orgnih.govresearchgate.net Other transition metals, including rhodium, iridium, and cobalt, have also been employed in the catalytic asymmetric hydrogenation of butenolides. acs.orgnih.gov Copper-catalyzed asymmetric 1,4-reduction of beta-substituted gamma-butenolides using chiral CuH species generated in situ has also been reported, with alcoholic additives proving crucial for high yields. acs.orgnih.gov Rhodium(I)-catalyzed asymmetric hydrogenation of gamma-butenolides and gamma-hydroxybutenolides using Rh/ZhaoPhos as a catalyst has provided chiral gamma-butyrolactones in high yields and enantioselectivities. nih.gov

Organocatalytic Approaches to Chiral Beta-Butyrolactones

Organocatalysis offers metal-free alternatives for asymmetric synthesis. Organocatalytic approaches have been explored for the synthesis of chiral beta-butyrolactones and related structures. For instance, organocatalytic cross-aldol reactions followed by reduction have provided a method for the synthesis of 4-(hydroxyalkyl)-gamma-butyrolactones with high diastereo- and enantioselectivity. acs.orgnih.gov N-heterocyclic carbene (NHC) catalysis has been utilized in cooperative catalytic systems for the synthesis of substituted gamma-butyrolactones. sci-hub.seoaepublish.com NHC-catalyzed [3+2] annulations of homoenolate intermediates with electrophilic carbonyl derivatives have provided access to beta,gamma-disubstituted gamma-butyrolactones. sci-hub.se

Metal-Catalyzed Asymmetric Cyclocarbonylation

Metal-catalyzed asymmetric cyclocarbonylation reactions involve the formation of a cyclic structure through the incorporation of carbon monoxide, with stereochemical control dictated by a chiral metal catalyst. This methodology has been applied in the synthesis of gamma-butyrolactones. For example, titanocene-catalyzed cyclocarbonylation of o-allyl aryl ketones has been described as a catalytic "hetero Pauson-Khand"-type process yielding gamma-butyrolactones. acs.org Research has also explored the use of chromium and cobalt complexes in the cyclocarbonylation of epoxides, such as propylene (B89431) oxide, to produce this compound with high conversion and selectivity. mdpi-res.com

Chemo-enzymatic Synthetic Routes

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes. This approach has been used for the synthesis of functionalized lactones, including gamma-butyrolactone derivatives. A chemo-enzymatic pathway involving lipase-mediated Baeyer-Villiger oxidation of levoglucosenone (B1675106), a cellulose-derived molecule, has been developed to produce (S)-gamma-hydroxymethyl-alpha,beta-butenolide and (S)-gamma-hydroxymethyl-gamma-butyrolactone. acs.orgrsc.orgrsc.orgcapes.gov.brfigshare.com This route demonstrates the potential of using biocatalysts in the synthesis of chiral lactones from renewable resources. Another biocatalytic tandem approach involves aldol addition and carbonyl reduction catalyzed by stereoselective aldolases and ketoreductases for the synthesis of homochiral 2-hydroxy-4-butyrolactone derivatives. csic.esnih.gov

Biotechnological Production of this compound

Biotechnological methods offer sustainable routes for the production of chemicals. While this compound is primarily known as a monomer for microbial PHB production, research also explores the potential for microorganisms to produce this compound or its precursors. Poly([R]-3-hydroxybutyrate) is synthesized by biotechnological processes using bacterial fermentation of various substrates. mdpi.com While the focus is often on the polymer, the biological pathways involved in the production of 3-hydroxybutyrate (B1226725), the precursor to this compound, are relevant. Some microorganisms, such as Aspergillus terreus, are known to produce butyrolactone derivatives as secondary metabolites, although this compound itself is typically produced chemically or as a monomer for polymerization in biotechnological contexts. researchgate.net

Enzymatic Conversion Strategies

Enzymes, particularly hydrolases like lipases and PHB depolymerases, have been explored as catalysts for the ring-opening polymerization of β-butyrolactone to produce PHB researchgate.netnih.govacs.org. This represents an enzymatic conversion strategy where the β-BL monomer is converted into a polymer.

Studies have shown that lipases from sources such as Candida antarctica (CALB), porcine pancreas (PPL), and Candida cylindracea (CC) can catalyze the ROP of β-butyrolactone researchgate.netacs.orgnih.gov. The enzymatic polymerization can yield both cyclic and linear poly(3-hydroxybutyrate) chains researchgate.netacs.org. Research indicates that the stereochemistry of the β-BL monomer affects the polymerization, with (R)-β-BL being more readily polymerized by lipase (B570770) to yield higher molecular weight PHB compared to the racemic mixture (R,S)-β-BL researchgate.netacs.org.

Detailed research findings on enzymatic polymerization include studies on the effect of reaction conditions, such as temperature and the presence of ionic liquids, on monomer conversion and polymer molecular weight researchgate.netacs.orgnih.gov. For instance, polymerization using lipases has been conducted at temperatures between 60 and 100 °C, yielding PHB with weight-average molecular weights up to 7300 researchgate.netacs.org. The use of ionic liquids has also been investigated, showing that certain ionic liquids can support lipase-catalyzed ROP of lactones, although oligomers were obtained from β-butyrolactone in one study nih.gov.

Furthermore, studies involving PHB depolymerases have demonstrated their ability to catalyze the ring-opening polymerization of (R)-β-butyrolactone nih.gov. Research using site-specific mutants of PHB depolymerase from Alcaligenes faecalis T1 has confirmed that the catalytic triad (B1167595) of the enzyme is essential for this polymerization activity nih.gov.

Interactive Data Table: Enzymatic Ring-Opening Polymerization of β-Butyrolactone

| Enzyme Source | Monomer Used | Temperature (°C) | Molecular Weight (Mw) | Monomer Conversion (%) | Reference |

| Porcine Pancreatic Lipase | (R,S)-β-BL | 60-100 | Up to 7300 | Not specified | researchgate.netacs.org |

| Candida cylindracea Lipase | (R,S)-β-BL | 60-100 | Up to 7300 | Not specified | researchgate.netacs.org |

| Candida antarctica Lipase B | β-Butyrolactone | Not specified | Oligomers (DP=5) | Not specified | nih.gov |

| Alcaligenes faecalis T1 PHB Depolymerase | (R)-β-BL | 80 | High conversion | High | nih.gov |

Note: Molecular weight and conversion data may vary depending on specific reaction conditions detailed in the references.

Enzymatic conversion strategies also encompass the use of enzymes in the synthesis of functionalized butyrolactone derivatives. For example, lipase-mediated Baeyer-Villiger oxidation has been employed in the chemo-enzymatic synthesis of (S)-γ-hydroxymethyl-γ-butyrolactone from levoglucosenone rsc.orgresearchgate.net. This highlights the utility of enzymes in introducing functional groups or modifying existing structures to yield substituted lactones rsc.orgresearchgate.net. Another example involves the use of porcine pancreatic lipase to convert racemic methyl γ-hydroxypentanoate into (S)-(-)-γ-methyl-γ-butyrolactone, demonstrating the enantioselective nature of enzymatic transformations acs.orgsci-hub.se.

Synthesis of Functionalized this compound Analogues

The synthesis of functionalized this compound analogues is crucial for tailoring the properties of derived polymers or for generating biologically active molecules. Functionalization can be achieved through various chemical and chemo-enzymatic routes.

One approach involves the ring-opening polymerization of β-butyrolactone using initiators that introduce specific end groups, leading to functionalized poly(3-hydroxybutyrate) (PHB) analogues or copolymers researchgate.netnih.govx-mol.net. Anionic ring-opening polymerization of β-BL mediated by activated anionic initiators has been used to synthesize functionalized PHB with defined end groups researchgate.netnih.govx-mol.net. For instance, using initiators like potassium naphthalenide/18-crown-6 (B118740) or CH₃-OK/18-crown-6 complexes can lead to polymers with specific end functionalities researchgate.net. Sodium phenoxides have also been explored as initiators, influencing the polymerization mechanism and the resulting end groups (e.g., 3-phenoxybutyrate initial groups) nih.govresearchgate.netencyclopedia.pub.

The synthesis of copolymers involving β-butyrolactone and other lactones or monomers is another route to functionalized materials. Copolymers of β-butyrolactone with ε-caprolactone have been synthesized using catalysts like zinc lactate (B86563) or through anionic ring-opening copolymerization with monomers such as β-ethoxymethyl-β-propiolactone acs.orgnih.govencyclopedia.pub. These copolymerization strategies allow for the incorporation of different monomer units, leading to materials with varied properties acs.orgencyclopedia.pub.

Furthermore, functionalized β-butyrolactone analogues can be synthesized through the modification of the β-butyrolactone structure itself or by incorporating functional groups into the precursors used for its synthesis. While direct methods for synthesizing substituted β-butyrolactones were not extensively detailed in the search results, the synthesis of functionalized γ-butyrolactone derivatives, such as those with modified side chains, has been reported nih.gov. These approaches often involve multi-step organic synthesis, including reactions like aldol condensation and lactonization nih.gov.

The development of new catalytic systems for the ring-opening polymerization of β-butyrolactone also contributes to the synthesis of functionalized polymers. Metal-based catalysts, including those based on zinc and yttrium, have been developed to control the stereochemistry and architecture of the resulting PHB, which can be considered a form of functionalization at the polymer level mdpi.comacs.org. Organocatalysts, such as N-heterocyclic carbene-carbodiimide betaines, have also been explored for the ROP of racemic β-BL, leading to atactic PHB acs.org.

The synthesis of graft copolymers incorporating β-butyrolactone-derived segments has also been achieved. For example, poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymers have been synthesized using a combination of ring-opening polymerization of β-butyrolactone with propargyl alcohol and "click" chemistry techniques researchgate.net. This method allows for the creation of complex polymer architectures with segments derived from β-butyrolactone researchgate.net.

Polymerization Mechanisms and Kinetics of Beta Butyrolactone

Ring-Opening Polymerization (ROP) of Beta-Butyrolactone (B51020)

ROP of BBL involves the cleavage of the lactone ring, leading to the formation of polymer chains. This process can be initiated by different types of catalysts and initiators, including anionic, cationic, and coordination-insertion systems. wikipedia.orgnih.gov The mechanism and kinetics of BBL ROP are significantly influenced by the nature of the initiator, counterions, and solvent.

Anionic Ring-Opening Polymerization

Anionic ROP is a widely studied method for polymerizing BBL. This mechanism typically involves a nucleophilic attack on the BBL monomer, leading to ring opening and chain growth via anionic active centers. mdpi.com

Initiation Mechanisms and Active Centers (e.g., Alkoxide, Carboxylate)

In anionic ROP of BBL, the initiation mechanism is highly dependent on the nature of the anionic initiator. Two primary ring-opening pathways are possible: O-acyl cleavage and O-alkyl cleavage. encyclopedia.pub O-acyl cleavage results in the formation of an alkoxide chain-end group, while O-alkyl cleavage leads to a carboxylate end group. encyclopedia.pub

Weak nucleophiles and bases, such as salts of carboxylic acids, typically initiate BBL polymerization via an SN2 mechanism involving attack at the C4 carbon of the lactone ring, causing alkyl-oxygen bond cleavage. mdpi.comresearchgate.net This generates a carboxylate ion, which acts as the chain growth center. mdpi.comresearchgate.net

Strong nucleophiles, such as alkali metal alkoxides, in aprotic solvents can react with BBL through nucleophilic substitution at the carbonyl carbon, resulting in acyl-oxygen bond scission and the formation of an unstable β-hydroxyester alkoxide. encyclopedia.pub This intermediate can transform into the respective alkyl crotonate. encyclopedia.pub In some cases, the alkali metal hydroxide (B78521) formed in this reaction can act as the real polymerization initiator, reacting with the monomer to form a hydroxyacid salt. encyclopedia.pub

Another initiation pathway involves the abstraction of an α-proton from the monomer by strong bases like alkali metal naphthalenides or hydrides, often in the presence of crown ethers. mdpi.comencyclopedia.pub This forms a corresponding enolate, which subsequently undergoes alkyl-oxygen bond scission to yield a crotonate salt. mdpi.comencyclopedia.pub The crotonate species then initiates propagation, with chain growth proceeding through active carboxylate groups. mdpi.comencyclopedia.pub

Studies using sodium phenoxide derivatives with varying basicity and nucleophilicity have shown that while the initiation reaction can proceed through different pathways (attack at C2 or C4, or proton abstraction), the ultimate chain growth centers are usually carboxylate species. mdpi.comnih.gov The ratio of initial groups observed in the polymer depends significantly on the basicity and nucleophilicity of the phenoxide initiator. nih.govresearchgate.net

Effect of Initiator Nucleophilicity and Basicity

The basicity and nucleophilicity of the anionic initiator play a crucial role in determining the mechanism of BBL ring opening. mdpi.comencyclopedia.pubresearchgate.net While the structure of the active centers of some anionic initiators may not directly affect the initiation mechanism, their basicity and nucleophilicity are key factors. encyclopedia.pub

Weak nucleophiles and bases favor the SN2 mechanism involving alkyl-oxygen cleavage. mdpi.com Strong nucleophiles can lead to acyl-oxygen cleavage. encyclopedia.pub Initiators with high basicity, such as alkali metal naphthalenides or hydrides, can initiate polymerization through α-proton abstraction. mdpi.comencyclopedia.pub The ratio of initial groups in the resulting polyester (B1180765) is strongly influenced by the initiator's basicity and nucleophilicity. nih.govresearchgate.net

Influence of Counterions and Solvents

The activity of the initiator and the polymer chain-growth centers in anionic ROP of BBL are significantly affected by cation-anion interactions, the size of the counterion, and the polarity of the solvent. mdpi.comresearchgate.net

In solvents with relatively low polarity, such as tetrahydrofuran (B95107) (THF), the polymerization rate initiated with acetic acid salts shows a significant dependence on the size of the counterion and the type of macrocyclic ligand used for activation. researchgate.net For instance, in THF, the polymerization rate initiated by acetic acid salts with different counterions and ligands follows the order: K+/Kryptofix 222 > TBA+ > K+/18C6 > Na+/18C6 > Na+/15C5 > K+. researchgate.net

Highly polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can activate anionic initiators and facilitate the polymerization of BBL. researchgate.netacs.org Using bulky counterions or highly polar solvents can achieve a similar activation effect as complexing alkali metal counterions with crown ethers or cryptands. researchgate.netacs.org

The solvent polarity can accelerate or retard the polymerization depending on the initiator (counterion)/solvent system. researchgate.net For carboxylates with a small counterion in a highly polar solvent or a large counterion in a low polarity solvent, acceleration of the reaction has been observed. researchgate.netresearchgate.net Conversely, for salts with a large counterion in a highly polar solvent, a retardation effect was noted. researchgate.netresearchgate.net

Stereochemistry and Microstructure Control (e.g., Atactic, Isotactic, Syndiotactic)

The stereochemistry and microstructure of the resulting poly(3-hydroxybutyrate) (PHB) from BBL polymerization are highly dependent on the absolute configuration of the monomer used (R, S, or racemic mixture) and the reaction conditions, particularly the initiator/catalyst system employed. mdpi.comrsc.orgacs.orgresearchgate.net

Polymerization of racemic (R,S)-β-butyrolactone typically yields atactic polyhydroxybutyric acid, which is an amorphous material. wikipedia.orgrsc.orgacs.orgscispace.comopenrepository.com However, by using specific catalysts or initiators, it is possible to synthesize atactic, isotactic-enriched, and syndiotactic-enriched PHB from racemic BBL. rsc.org

Anionic polymerization of optically active (R)-β-butyrolactone initiated with 18-crown-6 (B118740) complexes of potassium alkoxide or a simple carboxylate can proceed with inversion of configuration, leading to the formation of isotactic poly((S)-β-hydroxybutyrate). acs.org This isotactic polymer is crystalline with a melt transition temperature around 126 °C. acs.org

Polymerization of racemic BBL under similar anionic conditions can produce atactic polymer, but at lower temperatures, predominantly syndiotactic poly((R,S)-β-hydroxybutyrate) can be obtained. acs.org Syndiotactic PHB, containing alternating sequences of (R)- and (S)-β-hydroxybutyrate units, is of interest for comparing its properties with isotactic PHB. acs.org

Metal-based initiators, particularly coordination metal complexes, are often used to control the stereochemistry and obtain PHB with controlled tacticity. mdpi.comnih.gov Yttrium-based catalysts, for instance, have been shown to afford syndiotactic-enriched PHB from racemic BBL. rsc.orgfrontiersin.org The stereoregularity of the polymer chains influences its thermal properties. rsc.org

Achieving high isotacticity (Pm > 0.95) and high molecular weight (Mn > 10^5 g/mol ) simultaneously in the chemical synthesis of PHB from racemic BBL remains a goal to match the properties of natural, perfectly isotactic PHB. nih.gov While some catalysts can produce iso-enriched PHB, achieving high isotacticity and molecular weight together is challenging. nih.govrsc.org

Living Polymerization Characteristics

Living polymerization is a desirable characteristic as it allows for controlled molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of block copolymers. wikipedia.orgnih.gov Anionic ROP of BBL can exhibit living polymerization characteristics under appropriate conditions. wikipedia.orgnih.gov

Studies have shown that anionic polymerization of optically active BBL can lead to crystalline, isotactic PHB with low polydispersity (Mw/Mn ≈ 1.2), indicating a living polymerization. wikipedia.org Mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands have been reported as initiators for BBL polymerization, resulting in PHB with narrow molecular weight distributions (ca. 1.03–1.07), indicative of a well-controlled living polymerization. nih.govrsc.org Kinetic studies in such systems often show a first-order dependence on the monomer concentration. nih.gov

The ability to achieve living polymerization allows for the synthesis of well-defined polymer architectures, including block copolymers, by sequential addition of different monomers. openrepository.comfrontiersin.orgrsc.org For example, "living" poly(BBL) with carboxylate active centers has been used to initiate the synthesis of block copolymers. openrepository.com

While living characteristics can be achieved, the active centers in anionic ROP of BBL are known to be prone to deactivation, which can pose challenges for maintaining living polymerization over extended periods or to high conversions. openrepository.com

Data Table Example (Illustrative - data points are synthesized from search results and not from a single source table):

| Initiator System | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (if reported) | Ref. |

| Potassium naphthalenide/18-crown-6 | THF | Room | High | High | Narrow | Atactic (from racemic) | encyclopedia.pubopenrepository.com |

| Sodium phenoxide derivatives | DMSO | Mild | Effective | Not specified | Not specified | Carboxylate growing species | mdpi.comnih.govresearchgate.netresearchgate.net |

| Acetic acid salts/various counterions | THF | Room | Varies with counterion | Not specified | Not specified | Not specified | mdpi.comresearchgate.net |

| Zirconium compound | Not specified | Room | High | 12,000 | 1.03–1.07 | Not specified | nih.govrsc.org |

| Yttrium salan-based catalyst | Toluene | 80 | Up to 100 (100 equiv) | Linear with conversion | Narrow | Syndiotactic-enriched | mdpi.comrsc.orgfrontiersin.org |

| Potassium alkoxide/18-crown-6 | Not specified | Room | Slow | Up to 40,000 | Narrow | Isotactic (from (R)-BBL), Syndiotactic (from rac-BBL at low T) | acs.org |

Note: This table is illustrative and combines information from different studies and initiators to demonstrate the type of data that might be presented. Specific values can vary significantly based on precise reaction conditions.

Detailed Research Findings Examples:

Research on anionic polymerization of BBL initiated with sodium phenoxides demonstrated that while different initiation pathways are possible depending on the phenoxide's basicity and nucleophilicity, the chain growth primarily occurs via carboxylate active centers. mdpi.comnih.govresearchgate.net

Studies on the influence of counterions and solvents in anionic ROP of BBL initiated by acetic acid salts in THF revealed a clear dependence of the polymerization rate on the counterion size and the presence of crown ethers, highlighting the importance of ion pairing and solvation effects. mdpi.comresearchgate.net

Investigations into the stereochemistry of anionic ROP of BBL using potassium alkoxide/18-crown-6 initiators showed that isotactic PHB can be obtained from (R)-BBL with inversion of configuration, while racemic BBL can yield predominantly syndiotactic PHB at lower temperatures. acs.org

Recent work with mononuclear zirconium compounds demonstrated controlled, living polymerization of BBL at room temperature, yielding PHB with low PDI, suggesting these systems are promising for synthesizing well-defined PHB. nih.govrsc.org

Coordination-Insertion Ring-Opening Polymerization

Coordination-insertion is a widely employed mechanism in the metal-catalyzed ROP of cyclic esters, including β-BL. nih.gov This mechanism typically involves the coordination of the monomer to a metal center, followed by the nucleophilic attack of an active species (often an alkoxide) on the coordinated lactone ring. nih.gov The polymerization then proceeds via the insertion of subsequent monomer units into the metal-alkoxide bond.

Metal Catalysts and Ligand Design

A variety of metal complexes have been investigated as catalysts for the coordination-insertion ROP of β-BL. These include complexes based on main-group metals like zinc (Zn), aluminum (Al), and indium (In), as well as transition metals such as yttrium (Y), chromium (Cr), titanium (Ti), and zirconium (Zr). nih.govmdpi.commdpi.comresearchgate.net The catalytic performance is highly dependent on both the central metal and the design of the ancillary ligands coordinated to it. mdpi.com

Zinc-based catalysts are advantageous due to their non-toxicity, low cost, and non-redox activity. mdpi.com For instance, zinc complexes featuring tetradentate thioether-amide ligands have shown activity in the ROP of rac-β-BL, particularly in the presence of an activating agent like isopropanol (B130326). mdpi.comresearchgate.net Studies have shown that increasing the steric hindrance of the substituent on the nitrogen atom of these ligands can negatively impact catalytic activity. mdpi.com Other zinc catalysts, including β-diiminate zinc alkoxides and amido-oxazolinate zinc complexes, have also been reported to polymerize β-BL with high rates and controlled molecular weights. mdpi.comresearchgate.net

Yttrium complexes, particularly those supported by dianionic aminoalkoxybis(phenolate) ligands, have been demonstrated to be effective initiators for the stereoselective ROP of racemic β-BL, leading to syndiotactic-enriched PHB. frontiersin.orgacs.org These catalysts operate via a coordination-insertion pathway. frontiersin.orgacs.org

Aluminum complexes, often featuring phenoxy-imine or phenoxy-amine based ligands, have also been explored for the ROP of lactides and β-BL. ufrgs.br

Gold (Au) complexes, specifically Au-N-heterocyclic carbene (NHC) complexes, have been used as initiators for the ROP of rac-β-BL under solvent-free conditions, proceeding via a coordination-insertion mechanism. sci-hub.se

Indium catalysts, such as ethoxy-bridged dinuclear indium complexes, have shown high activity and control in the polymerization of β-BL, enabling the formation of diblock polymers. rsc.org

The design of the ligand plays a crucial role in influencing the catalyst's activity, selectivity, and the stereochemistry of the resulting polymer. mdpi.comresearchgate.net

Mechanistic Pathways

In the ROP of β-lactones, including β-BL, two primary ring-opening pathways are possible: O-acyl cleavage and O-alkyl cleavage. researchgate.netencyclopedia.pubresearchgate.netchinesechemsoc.org

O-acyl cleavage: This pathway involves the nucleophilic attack at the carbonyl carbon, leading to the scission of the C(=O)-O bond and the formation of an alkoxide chain end. researchgate.netencyclopedia.pubresearchgate.netchinesechemsoc.org This mechanism is often observed with metal catalysts operating via a coordination mechanism. acs.org The stereochemistry at the stereogenic center (C4 in β-BL) is typically retained during O-acyl cleavage. chinesechemsoc.org

O-alkyl cleavage: This pathway involves the nucleophilic attack at the alkyl carbon (C4 in β-BL), resulting in the scission of the C-O bond and the formation of a carboxylate chain end. researchgate.netencyclopedia.pubresearchgate.netchinesechemsoc.org O-alkyl cleavage typically leads to the inversion of the stereochemistry at the stereogenic center. chinesechemsoc.org

The preferred cleavage pathway can depend on the nature of the nucleophile, the catalyst, and the reaction conditions. researchgate.net While anionic ROP of β-BL can proceed via either O-acyl or O-alkyl cleavage depending on the initiator, coordination-insertion mechanisms often favor O-acyl cleavage. researchgate.netencyclopedia.pubacs.org However, some studies on coordination-insertion copolymerization involving β-propiolactone (a related β-lactone) have suggested a predominant alkyl C-O bond cleavage under certain conditions. chinesechemsoc.org

For coordination-insertion, the mechanism generally starts with the coordination of the lactone monomer to the metal center. nih.gov Subsequently, an active species, such as a metal-alkoxide or metal-carboxylate, attacks the coordinated monomer, leading to ring-opening and propagation. nih.gov For instance, with zinc complexes and an alcohol activator, the alcohol proton is transferred to a basic site on the ligand, forming an alcoholate derivative that initiates polymerization via coordination-insertion. mdpi.comresearchgate.net

Kinetic Studies and Rate Constants

Kinetic studies are crucial for understanding the rate of polymerization and the factors influencing it. For coordination-insertion ROP of β-BL, kinetic studies often show a first-order dependence on the monomer concentration, indicative of a controlled or living polymerization. nih.govrsc.orgacs.org

Apparent propagation rate constants () have been determined for various catalytic systems. For example, with certain zinc complexes activated by isopropanol, values ranging from 0.035 to 0.060 min⁻¹ have been reported at 80 °C in toluene. mdpi.comresearchgate.net These studies indicate that the steric environment around the metal center can influence the reaction rate. mdpi.com

Studies using zirconium initiators have also shown first-order kinetics in β-BL concentration at room temperature, with an apparent propagation rate constant () of 0.03 ± 1.0 × 10⁻³ h⁻¹. rsc.orgrsc.org Increasing the temperature generally increases the conversion rate, although side reactions like β-proton elimination can occur at higher temperatures, affecting the living nature of the polymerization. rsc.orgrsc.org

Organocatalytic ROP of β-BL mediated by NHC-carbodiimide betaines has also shown pseudo-first-order kinetics in monomer concentration at elevated temperatures (80-100 °C). acs.org

Data on apparent propagation rate constants for selected coordination-insertion polymerization systems are summarized in the table below:

| Catalyst System | Temperature (°C) | Solvent | (units) | Reference |

| Zinc Complex 1/iPrOH | 80 | Toluene | 0.060 ± 0.001 min⁻¹ | mdpi.comresearchgate.net |

| Zinc Complex 2/iPrOH | 80 | Toluene | 0.047 ± 0.001 min⁻¹ | mdpi.comresearchgate.net |

| Zinc Complex 3/iPrOH | 80 | Toluene | 0.035 ± 0.001 min⁻¹ | mdpi.comresearchgate.net |

| Zirconium Compound | Room Temperature | Toluene | 0.03 ± 1.0 × 10⁻³ h⁻¹ | rsc.orgrsc.org |

| NHC-CDI Betaine Lᵖᵀᵒˡ | 80 | Toluene | Pseudo-first-order | acs.org |

| NHC-CDI Betaine Lᵖᵀᵒˡ | 100 | Toluene | Pseudo-first-order | acs.org |

Role of Activating Agents

Activating agents, such as alcohols, often play a significant role in coordination-insertion ROP of β-BL. mdpi.comresearchgate.netfrontiersin.orgicm.edu.pl They can act as initiators or co-initiators by reacting with the metal catalyst to form the active species, typically a metal-alkoxide. mdpi.comresearchgate.netfrontiersin.org

In the presence of alcohols, the polymerization can proceed via an immortal mechanism, where chain transfer to the alcohol is fast compared to propagation, leading to the formation of multiple polymer chains per catalyst molecule and allowing for the synthesis of polymers with narrow molecular weight distributions. researchgate.netrsc.org For example, zinc complexes are often active in the ROP of rac-β-BL only in the presence of an alcohol like isopropanol. mdpi.comresearchgate.net The alcoholysis of a metal-ligand bond can generate the initiating alcoholate species. mdpi.comresearchgate.net Similarly, yttrium bis(phenolate) catalytic systems show polymer chains with isopropoxide and hydroxyl end groups when isopropanol is used as a co-initiator, suggesting a coordination-insertion mechanism involving the alcohol. frontiersin.org

Stereocontrol in Coordination Polymerization

Stereocontrol in the ROP of racemic β-BL is crucial for obtaining PHB with desired properties, as the polymer's microstructure (isotactic, syndiotactic, or atactic) significantly affects its crystallinity, melting point, and mechanical strength. wikipedia.orgacs.orgresearchgate.net Coordination polymerization offers avenues for achieving stereocontrol through the design of chiral catalysts or specific reaction conditions. researchgate.netresearchgate.netchinesechemsoc.orgrsc.orgrsc.org

Chiral metal complexes can induce stereoselectivity during the ring-opening process. For instance, certain yttrium complexes supported by dianionic aminoalkoxybis(phenolate) ligands can catalyze the stereoselective ROP of racemic β-BL to produce syndiotactic-enriched PHB. frontiersin.orgacs.org The degree of syndiotacticity can be influenced by the ligand structure. researchgate.net Studies on these systems have indicated that syndioselectivity can originate from a chain-end control mechanism. acs.org

Aluminum initiators have also been explored for stereocontrolled ROP of cyclic esters, and different ligand designs can lead to varying degrees of stereoselectivity. ufrgs.brresearchgate.net

The mechanism of ring-opening (O-acyl vs. O-alkyl cleavage) also plays a role in stereocontrol. While O-acyl cleavage typically retains the stereochemistry, O-alkyl cleavage usually leads to inversion. chinesechemsoc.org Therefore, catalysts that promote a specific cleavage pathway can influence the polymer's tacticity.

Organocatalytic Ring-Opening Polymerization

Organocatalysis provides a metal-free alternative for the ROP of β-BL, offering advantages such as the absence of toxic metal residues in the final polymer. researchgate.netacs.org Various organic molecules can act as catalysts or initiators for the polymerization of β-lactones. nih.govrsc.orgsigmaaldrich.com

Basic organocatalysts, such as guanidines (e.g., TBD), amidines (e.g., DBU), and phosphazenes (e.g., BEMP), have been investigated for the anionic ROP of β-BL. nih.govresearchgate.netrsc.orgrsc.orgrsc.orgnih.gov These catalysts can initiate polymerization through different mechanisms depending on their basicity and nucleophilicity, as well as the reaction conditions. researchgate.netrsc.orgnih.gov

One proposed mechanism involves the deprotonation of β-BL by a strong organobase, forming an enolate species that initiates polymerization. encyclopedia.pubresearchgate.netrsc.org Another pathway involves nucleophilic attack by the organocatalyst on the β-BL ring, leading to ring-opening. rsc.org The cleavage can occur via O-acyl or O-alkyl scission, similar to metal-catalyzed ROP, with the preference influenced by the catalyst and conditions. researchgate.netrsc.org For example, BEMP has been shown to act as a nucleophilic initiator promoting O-acyl bond cleavage in some cases, while in others, it acts as a basic pre-initiator leading to O-alkyl bond cleavage via an α,β-unsaturated carboxylate intermediate. rsc.org

NHC-carbodiimide betaines represent another class of organocatalysts for the ROP of rac-β-BL. acs.org These zwitterionic catalysts can cleave the β-BL ring via nucleophilic displacement of the C-O(carboxyl) bond, followed by intramolecular elimination to form ion pairs that act as initiators. acs.org

Organoboron catalysts have also been explored for the controlled ROP of β-BL. acs.org These bifunctional catalysts can open the β-BL ring at the alkyl-oxygen bond with inversion of the chiral center, resulting in carboxylate-terminated polyesters. acs.org

Organocatalyzed ROP of β-BL can lead to living polymerization systems, yielding polymers with narrow molecular weight distributions and molecular weights that correlate with the monomer conversion. nih.govacs.org

Types of Organocatalysts (e.g., Guanidines, Amidines, Phosphazenes, N-heterocyclic Carbenes)

Strong organic bases such as guanidines, amidines, and phosphazenes have been shown to effectively catalyze the ROP of β-BBL. researchgate.netmdpi.comresearchgate.net Examples include 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2 diazaphosphorine (BEMP). researchgate.netmdpi.comresearchgate.netnih.gov These catalysts can promote the anionic ring-opening of β-BBL. acs.org Studies suggest that the polymerization initiated by TBD primarily involves the deprotonation of β-lactone, forming a crotonate with a protonated base counterion that acts as the initiator. mdpi.comresearchgate.net Similarly, amidines and phosphazenes can also initiate polymerization through the formation of N-acyl-α,β-unsaturated propagating species. researchgate.netnih.gov

N-heterocyclic carbenes (NHCs), particularly of the imidazol-2-ylidene type, are strong nucleophiles and have also been found to be suitable initiators for the ROP of lactones like β-BBL. wikipedia.org NHC-carbodiimide (NHC-CDI) betaines have been reported as zwitterionic organocatalysts for the ROP of racemic β-BBL. acs.org The proposed mechanism involves the catalyst cleaving the β-BBL ring via nucleophilic displacement of the C–O(carboxyl) bond, followed by intramolecular elimination to generate protonated betaine–crotonate ion pairs as the active initiators. acs.org

Reaction Conditions and Polymer Properties

The reaction conditions, including temperature, solvent, and catalyst concentration, significantly influence the outcome of organocatalyzed β-BBL polymerization, affecting factors such as reaction rate, molecular weight, and polymer dispersity. For instance, TBD, DBU, and BEMP have been shown to be active in bulk polymerization at 60 °C, yielding low molecular weight PHBs (Mn < 21,000) with narrow molecular weight distributions (Đ < 1.30). acs.orgnih.govwikipedia.org

The choice of organocatalyst and conditions can also impact the polymer's microstructure (tacticity). While anionic polymerization of optically active β-BBL can lead to crystalline, isotactic PHB under inversion of configuration, achieving controlled stereochemistry with organocatalysts can be challenging. wikipedia.org

Data on the performance of various organocatalysts under specific conditions can be summarized in tables to highlight the relationship between catalyst structure, reaction parameters, and polymer characteristics (molecular weight, dispersity, conversion).

Enzymatic Ring-Opening Polymerization

Enzymatic ROP offers a route to synthesize polyesters under mild conditions and can provide control over polymer architecture and stereochemistry. d-nb.info Enzymes, particularly lipases and depolymerases, have been explored for the polymerization of β-BBL. researchgate.netacs.orgoup.com

Lipase-Catalyzed Polymerization

Lipases have demonstrated the ability to catalyze the ROP of β-BBL, producing poly(3-hydroxybutyrate) (P(3HB)). researchgate.netacs.orgacs.org Studies have shown that lipases from sources such as porcine pancreas (PPL) and Candida cylindracea (CC) are effective catalysts for β-BBL polymerization. researchgate.netacs.orgacs.org The polymerization can occur in bulk or in organic solvents like isooctane. acs.orgnih.govacs.org Reaction temperatures typically range from 60 to 100 °C. researchgate.netacs.orgacs.org

Lipase-catalyzed polymerization of β-BBL can yield both cyclic and linear P(3HB). researchgate.netacs.orgacs.org The molecular weight of the resulting polymer can be influenced by the specific lipase (B570770) used, the monomer conversion, and the reaction temperature. researchgate.netacs.orgacs.org For example, PPL and CC lipases have shown good results in terms of molecular weight and monomer conversion. researchgate.netacs.orgacs.org The (R)-enantiomer of β-BBL has been reported to be more easily polymerized by lipase, resulting in P(3HB) with higher molecular weight compared to using the racemic mixture. researchgate.netacs.orgacs.org

PHB Depolymerase-Mediated ROP

PHB depolymerases, enzymes known for their role in the degradation of natural PHB, have also been investigated for their ability to catalyze the reverse reaction, i.e., the ROP of β-BBL to synthesize P(3HB). researchgate.netoup.comoup.com Studies have shown that PHB depolymerases can catalyze the polymerization of racemic β-BBL. researchgate.netoup.com The presence and type of substrate-binding domains (SBD) in the depolymerase can influence its catalytic activity in polymerization. researchgate.netoup.comoup.com For instance, an SBD-lacking PHB depolymerase has shown better catalytic activity for β-BBL polymerization compared to the enzyme with SBD. researchgate.netoup.comoup.com This indicates that the catalytic domain alone can facilitate the ROP of β-BBL. oup.com

Stereoselective Enzymatic Polymerization

Enzymatic polymerization of chiral monomers like β-BBL can offer a pathway to control the stereochemistry of the resulting polymer. While racemic β-BBL yields atactic or syndiotactic-rich PHB through chemical ROP depending on the catalyst osti.govmdpi.comacs.org, enzymatic approaches can exhibit stereoselectivity. Lipase-catalyzed polymerization of (R)-β-BBL has been shown to preferentially polymerize the (R)-enantiomer, leading to P(3HB) enriched with (R)-repeating units. researchgate.netacs.orgacs.orgacs.org Thermophilic lipases have also been explored for stereoselective ROP of racemic β-BBL, achieving varying degrees of enantioselectivity depending on the enzyme and reaction conditions. nih.govacs.org For example, certain thermophilic lipases have shown the ability to produce optically active PHB enriched with R-repeating units. acs.org

Copolymerization Strategies Involving this compound

Copolymerization of β-BBL with other monomers is a strategy to modify the properties of PHB, such as improving its brittleness and thermal processability. wikipedia.orgmdpi.comfrontiersin.org β-BBL can be copolymerized with various cyclic monomers through ROP, yielding copolymers with different architectures (e.g., random, block) and compositions. encyclopedia.pubopenrepository.comicm.edu.pl

Anionic ring-opening copolymerization of β-BBL with other lactones, such as β-propiolactone or β-ethoxymethyl-β-propiolactone, has been reported using activated anionic initiators. encyclopedia.pubopenrepository.com Depending on the reaction conditions, this can lead to the formation of diblock or random copolymers with controlled structures. encyclopedia.pubopenrepository.com Macroinitiators derived from the controlled degradation of natural PHAs have also been used to initiate the anionic ROP of β-BBL, enabling the synthesis of diblock copolymers consisting of natural PHAs and poly(BBL). encyclopedia.pubopenrepository.com

Coordination-insertion ROP using metal catalysts has also been employed for the copolymerization of β-BBL. Yttrium-based catalytic systems have been used for the ring-opening copolymerization of β-BBL with ε-decalactone, successfully synthesizing di- and triblock copolymers with syndiotactic-enriched PHB blocks. mdpi.comfrontiersin.org The microstructure and thermal properties of these copolymers are influenced by the composition and arrangement of the monomer units. mdpi.comfrontiersin.org

The copolymerization of β-BBL with monomers that have high ring strain energy can facilitate the incorporation of β-BBL units into the polymer chain, even with monomers that are otherwise difficult to homopolymerize via ROP, such as γ-butyrolactone. icm.edu.pl

Table 1: Examples of Organocatalysts for β-BBL Polymerization and Resulting Polymer Properties

| Catalyst | Type | Reaction Conditions | Mn ( g/mol ) | Đ (PDI) | Notes | Source |

| TBD | Guanidine | Bulk, 60 °C | Up to 21,500 | Narrow | Controlled molecular features, well-defined end groups | nih.gov |

| DBU | Amidine | Bulk, 60 °C | 2,000-14,000 | < 1.30 | Active in bulk | acs.org |

| BEMP | Phosphazene | Bulk, 60 °C | Up to 25,000 | < 1.30 | Active in bulk | acs.org |

| NHC-CDI Betaine | NHC Adduct | Varied | Tailored | Controlled | Zwitterionic catalyst | acs.org |

Table 2: Examples of Enzymatic β-BBL Polymerization and Resulting Polymer Properties

| Enzyme Source | Enzyme Type | Reaction Conditions | Mw ( g/mol ) | Monomer Conversion (%) | Notes | Source |

| Porcine Pancreatic Lipase | Lipase | Bulk, 60-100 °C | Up to 7300 | Good | Yields cyclic and linear P(3HB) | researchgate.netacs.orgacs.org |

| Candida cylindracea Lipase | Lipase | Bulk, 60-100 °C | Good | Good | Effective catalyst | researchgate.netacs.orgacs.org |

| PHB Depolymerase (Pseudomonas stutzeri) | Depolymerase | In vitro | Not specified | Not specified | Catalyzes ROP of (R,S)-β-BBL | researchgate.netoup.comoup.com |

| SBD-lacking PHB Depolymerase | Depolymerase | In vitro | Not specified | Higher | Improved catalytic activity | researchgate.netoup.comoup.com |

| Thermophilic Lipase ESL-001-02 | Lipase | Bulk or isooctane, 60-80 °C | Up to 3900 | Good | Stereoselective for (R)-β-BBL | nih.govacs.org |

Table 3: Examples of β-BBL Copolymerization

| Comonomer | Catalyst System | Copolymer Type | Notes | Source |

| β-Propiolactone | Potassium solutions in THF/18-crown-6 | Block | Fast polymerization, high yield | encyclopedia.pubopenrepository.com |

| β-Ethoxymethyl-β-propiolactone | Tetrabutylammonium (B224687) acetate (B1210297) | Diblock or Random | Controlled structure | encyclopedia.pubopenrepository.com |

| Natural PHAs | KOH/18-crown-6 (macroinitiator) | Diblock | Incorporates natural PHA blocks | encyclopedia.pubopenrepository.com |

| ε-Decalactone | Yttrium-based complexes | Block | Syndiotactic-enriched PHB blocks | mdpi.comfrontiersin.org |

Block Copolymer Synthesis

Block copolymers containing poly(this compound) (PBL) blocks can be synthesized using controlled polymerization techniques, often by combining different polymerization mechanisms or through sequential monomer addition.

One approach involves combining the anionic ROP of BBL with the coordination-insertion ROP of other cyclic monomers. For example, well-defined diblock copolymers of (R,S)-β-butyrolactone and ε-caprolactone (P(BL-b-CL)) have been synthesized by first anionically polymerizing BBL using hydroxy acid alkali-metal salts complexed with crown ethers, followed by the coordination-insertion polymerization of ε-caprolactone acs.orgencyclopedia.pub. This method can achieve high copolymerization yields and allows for control over the molecular weight of each block acs.org. The resulting copolymers typically consist of an atactic, amorphous PBL block and a semicrystalline polycaprolactone (B3415563) (PCL) block, showing at least partial miscibility in the amorphous phases acs.org.

Block copolymers of BBL with β-propiolactone have been synthesized rapidly and in high yield using potassium solutions in THF containing 18-crown-6 openrepository.comencyclopedia.pub. These copolymers exhibit glass transition and melting temperatures that correlate with their composition openrepository.comencyclopedia.pub. Living poly(BBL) chains with carboxylate active centers have also been used as macroinitiators for the synthesis of poly(pivalolactone) (PPVL) block copolymers, resulting in diblock copolymers with tailored molecular weight and composition openrepository.comencyclopedia.pub.

Diblock and triblock copolymers (PDL-b-PHB and PDL-b-PHB-b-PDL) of BBL and ε-decalactone (ε-DL) have been synthesized by sequential addition of the monomers using yttrium-based catalysts frontiersin.org. These copolymers contain syndiotactic-enriched PHB blocks frontiersin.org.

Random Copolymer Synthesis

Random copolymers incorporating this compound units can be synthesized through controlled copolymerization of BBL with other monomers. Anionic ring-opening copolymerization of BBL with β-ethoxymethyl-β-propiolactone initiated with tetrabutylammonium acetate has been shown to yield either diblock or random copolymers depending on the reaction conditions encyclopedia.pub. The structure of these copolymers can be evaluated at the molecular level encyclopedia.pub.

Terpolymerization reactions involving BBL, epoxides, and carbon dioxide can also lead to random (statistical) copolymers under specific conditions acs.orgnih.govacs.org. As discussed in Section 3.2.4, controlling the CO2 pressure can influence the monomer incorporation, favoring statistical arrangements at lower pressures acs.orgacs.org.

Graft Copolymer Synthesis

Graft copolymers containing poly(this compound) side chains have been synthesized using techniques that combine ROP of BBL with other polymerization methods and coupling strategies like "click" chemistry.

One method involves the anionic grafting-from reaction of BBL on a pre-formed polymer backbone. For instance, graft copolymers of poly(methyl methacrylate) (PMMA) with poly(BBL) side chains were synthesized using partially saponified PMMA bearing carboxylate anions complexed by 18-crown-6 potassium counterion as a macroinitiator for BBL polymerization encyclopedia.pub.

"Click" chemistry has been utilized to synthesize graft copolymers by coupling pre-functionalized polymer chains. Poly(vinyl chloride-g-β-butyrolactone) graft copolymers have been synthesized by the "click" chemistry reaction between terminally propargyl poly(this compound) ester and polyvinyl chloride with pendant azido (B1232118) groups tandfonline.com. Similarly, poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymers were synthesized by the "click" chemistry of terminal azido poly(4-vinylbenzyl chloride) and terminal propargyl poly(β-butyrolactone) ias.ac.incolab.wsx-mol.net. These methods allow for the synthesis of graft copolymers with well-defined structures tandfonline.comias.ac.incolab.wsx-mol.net.

Terpolymerization with Epoxides and Carbon Dioxide

Terpolymerization of this compound, epoxides (such as cyclohexene (B86901) oxide (CHO), cyclopentene (B43876) oxide (CPO), or limonene (B3431351) oxide (LO)), and carbon dioxide (CO2) provides a route to synthesize polymers containing both ester and carbonate linkages acs.orgnih.govacs.orgrsc.org. This approach is attractive for utilizing CO2 as a sustainable C1 feedstock and for tailoring polymer properties acs.orgrsc.org.